Piperidine derivative 1
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Overview
Description
Piperidine derivative 1 is a compound belonging to the piperidine family, which is characterized by a six-membered heterocyclic ring containing one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and natural alkaloids .
Preparation Methods
The synthesis of Piperidine derivative 1 can be achieved through several methods:
Nucleophilic Substitution: This involves the substitution of a leaving group by a nucleophile on a piperidine ring.
Reductive Amination: This method involves the reduction of an imine or oxime intermediate to form the piperidine derivative.
Intramolecular Cyclization: This involves the cyclization of amines and alkenes to form the piperidine ring.
Diels-Alder Reaction: This involves the cycloaddition of a diene and a dienophile followed by reduction to form the piperidine ring.
Radical Cyclization: This involves the formation of a piperidine ring through a radical-mediated cyclization reaction.
Chemical Reactions Analysis
Piperidine derivative 1 undergoes various types of chemical reactions:
Oxidation: Piperidine derivatives can be oxidized to form piperidinones.
Reduction: Reduction reactions can convert piperidinones back to piperidine derivatives.
Substitution: Piperidine derivatives can undergo nucleophilic substitution reactions.
Cyclization: Intramolecular cyclization reactions can form complex piperidine structures.
Common reagents used in these reactions include hydrogenation catalysts, oxidizing agents like potassium permanganate, and reducing agents like sodium borohydride . The major products formed from these reactions include substituted piperidines, spiropiperidines, and condensed piperidines .
Scientific Research Applications
Piperidine derivative 1 has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Piperidine derivative 1 involves its interaction with specific molecular targets and pathways. For example, some piperidine derivatives act as inhibitors of enzymes such as cholinesterase and beta secretase, which are involved in neurological processes . These interactions can lead to various pharmacological effects, including anti-inflammatory, analgesic, and neuroprotective actions .
Comparison with Similar Compounds
Piperidine derivative 1 can be compared with other similar compounds such as:
Pyrrolidine Derivatives: These compounds have a five-membered ring with one nitrogen atom and exhibit similar chemical reactivity.
Morpholine Derivatives: These compounds have a six-membered ring with one nitrogen and one oxygen atom and are used in similar applications.
Piperazine Derivatives: These compounds have a six-membered ring with two nitrogen atoms and are also significant in pharmaceutical applications.
This compound is unique due to its specific structural features and the range of reactions it can undergo, making it a versatile compound in various fields of research and industry .
Properties
Molecular Formula |
C25H33FN2O |
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Molecular Weight |
396.5 g/mol |
IUPAC Name |
3-[1-(4-fluorophenyl)-5-(piperidin-1-ylmethyl)-3H-2-benzofuran-1-yl]-N,N-dimethylpropan-1-amine |
InChI |
InChI=1S/C25H33FN2O/c1-27(2)14-6-13-25(22-8-10-23(26)11-9-22)24-12-7-20(17-21(24)19-29-25)18-28-15-4-3-5-16-28/h7-12,17H,3-6,13-16,18-19H2,1-2H3 |
InChI Key |
UWNUOIHSSBTGRY-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCCC1(C2=C(CO1)C=C(C=C2)CN3CCCCC3)C4=CC=C(C=C4)F |
Origin of Product |
United States |
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